molecular formula C11H11BrN2O2S2 B14908111 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

Cat. No.: B14908111
M. Wt: 347.3 g/mol
InChI Key: LICFKTVCTLQAJV-UHFFFAOYSA-N
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Description

3-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide (CAS: 1241608-58-1) is a benzenesulfonamide derivative featuring a 4-methylthiazole substituent attached via a methylene bridge to the sulfonamide nitrogen. The bromine atom at the 3-position of the benzene ring and the methyl-thiazole moiety are critical structural elements that influence its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula

C11H11BrN2O2S2

Molecular Weight

347.3 g/mol

IUPAC Name

3-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3

InChI Key

LICFKTVCTLQAJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzene ring serves as a leaving group, enabling nucleophilic substitution.

Reaction Type Reagents/Conditions Product Mechanism References
HydrolysisNaOH, aqueous ethanolPhenol derivativeBr⁻ substitution by OH⁻
AminationNH₃ (gaseous), heatAniline derivativeBr⁻ replaced by NH₂
AlkylationCH₃ONa, DMFAlkoxybenzenesulfonamideBr⁻ substitution by CH₃O⁻

The thiazole moiety stabilizes intermediates via conjugation, enhancing reaction rates. Studies indicate that steric hindrance from the methylthiazolyl group may reduce substitution efficiency compared to simpler analogs.

Oxidation and Reduction

The compound undergoes redox transformations, primarily at the sulfonamide group and aromatic ring.

Reaction Type Reagents/Conditions Product Key Observations References
OxidationH₂O₂, H₂SO₄ (catalyst)Sulfonamide oxideRetains thiazole integrity
ReductionNaBH₄, THFSulfenamide derivativePartial reduction of sulfonamide group

Oxidation introduces electrophilic sites, while reduction alters the sulfonamide’s electron-withdrawing nature, affecting downstream reactivity.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions, expanding structural diversity.

Reaction Type Reagents/Conditions Product Yield References
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxaneAryl-benzene derivatives60–80%
Heck ReactionPd(OAc)₂, Et₃N, DMFVinylated derivatives50–70%

These reactions are critical for generating analogs with altered biological activity. The thiazole group may participate in π-interactions, stabilizing transition states.

Thiazole Ring Reactions

The 4-methylthiazol-2-yl substituent participates in electrophilic aromatic substitution and nucleophilic addition.

Reaction Type Reagents/Conditions Product Mechanism References
Electrophilic SubstitutionNO₂Cl, H₂SO₄Nitro-substituted thiazoleNitration at position 5
Nucleophilic AdditionHS⁻, DMFThioether derivativesSulfur nucleophilic attack

The methyl group at position 4 directs electrophilic attack to less substituted sites, influencing regioselectivity.

Sulfonamide Functional Group Reactions

The sulfonamide group undergoes hydrolysis and acylation, altering its physicochemical properties.

Reaction Type Reagents/Conditions Product Outcome References
HydrolysisHCl, H₂O, heatSulfonic acidLoss of amine group
AcylationAcCl, pyridineAcylated sulfonamideEnhanced lipophilicity

These transformations are exploited in prodrug design and solubility optimization.

Research Findings and Trends

  • Structure–Reactivity Correlations : The bromine atom’s electronic effects and steric environment significantly influence substitution rates. For example, bulky nucleophiles show reduced reactivity compared to smaller ones.

  • Biological Implications : Oxidized derivatives exhibit altered carbonic anhydrase inhibition profiles, suggesting redox state-dependent therapeutic potential .

  • Synthetic Challenges : Cross-coupling reactions require careful catalyst selection and ligand tuning to avoid thiazole ring degradation.

Scientific Research Applications

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the thiazole ring can interact with various biological pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (3h)
  • Structure : Replaces the 4-methylthiazole group with a 6-chloropyridin-3-ylmethyl and a pyridin-2-yl group.
  • Synthesis : Low yield (2.7%) due to steric hindrance and competing reactions .
  • NMR data (δ 8.31–7.22 ppm) indicate aromatic proton environments distinct from the thiazole-containing analog .
3-Bromo-N-(2-fluorophenyl)benzenesulfonamide
  • Structure : Features a 2-fluorophenyl group directly attached to the sulfonamide nitrogen.
  • Properties: The fluorine atom increases electronegativity, improving membrane permeability.

Heterocyclic Ring Modifications

3-(8-Bromo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3f)
  • Structure: Incorporates a quinazolinone ring fused to the benzene-sulfonamide core.
  • Synthesis: Higher yield (62%) due to optimized reaction conditions for quinazolinone formation .
  • Bioactivity: Exhibits strong inhibition (e.g., against carbonic anhydrase isoforms) attributed to the thiol group and quinazolinone’s planar structure, which facilitates active-site binding .
3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
  • Structure : Replaces the methyl-thiazolemethyl group with a benzamide-thiazole sulfamoyl hybrid.
  • Properties : The benzamide moiety introduces hydrogen-bonding capabilities, while the sulfamoyl-thiazole group may enhance solubility compared to the target compound .

Alkyl Chain and Functional Group Variations

3-Bromo-N-(2-methoxyethyl)benzenesulfonamide
  • Structure : Substitutes the thiazolemethyl group with a methoxyethyl chain.

Structural and Functional Data Table

Compound Name Key Substituents Yield (%) Notable NMR Shifts (δ, ppm) Bioactivity Notes
3-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide 4-Methylthiazolemethyl N/A N/A Potential enzyme inhibition
3h 6-Chloropyridin-3-ylmethyl, pyridin-2-yl 2.7 8.31–7.22 (aromatic protons) Low yield, steric challenges
3f Quinazolinone, thiol 62 7.48–7.93 (quinazolinone protons) Strong enzyme inhibition
3-Bromo-N-(2-fluorophenyl)benzenesulfonamide 2-Fluorophenyl N/A N/A Enhanced membrane permeability

Key Findings and Implications

  • Thiazole vs. Pyridine : The 4-methylthiazole group in the target compound likely offers a balance of lipophilicity and electronic effects compared to pyridine analogs, which may be overly electron-withdrawing .
  • Quinazolinone Advantage: The high bioactivity of 3f underscores the importance of planar heterocycles in enzyme inhibition, though synthetic complexity may limit scalability .
  • Functional Group Trade-offs : Alkyl chains (e.g., methoxyethyl) improve solubility but reduce target engagement, highlighting the need for hybrid designs .

Biological Activity

3-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromo group , a thiazole ring , and a benzenesulfonamide moiety , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamides, particularly their ability to inhibit carbonic anhydrase (CA) enzymes. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II is crucial as CA IX is often overexpressed in various cancers, making it a promising target for anticancer therapies .

Case Study: Induction of Apoptosis

In vitro studies have demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231. Notably, one compound in this series increased annexin V-FITC positive apoptotic cells by 22-fold compared to controls, indicating a robust apoptotic effect . This suggests that this compound may possess similar properties, warranting further investigation.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example, some derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against bacteria such as E. coli and B. subtilis. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication.

Pharmacokinetics and Interaction Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Recent research has focused on its interaction with human serum albumin (HSA), revealing that the compound binds through static fluorescence quenching mechanisms. This interaction is crucial as it affects the bioavailability and distribution of the drug in the bloodstream .

Toxicity and Side Effects

While the compound shows promising biological activity, potential hepatotoxicity and interactions with cytochrome P450 enzymes have been noted, highlighting the need for thorough toxicity assessments in future studies . Understanding these aspects will be vital for determining the safety profile of this compound in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and benzenesulfonamide moiety significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish anticancer potency . Identifying optimal structural features can guide the design of more effective derivatives.

Summary of Biological Activities

Activity TypeKey Findings
AnticancerInhibits CA IX with IC50 values between 10.93–25.06 nM; induces apoptosis in MDA-MB-231 cells .
AntimicrobialEffective against E. coli and B. subtilis; potential mechanism involves inhibition of folate synthesis .
PharmacokineticsBinds to HSA; potential hepatotoxicity noted .

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